Glycidyl laurate
CAS No.: 1984-77-6
Cat. No.: VC21170176
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1984-77-6 |
---|---|
Molecular Formula | C15H28O3 |
Molecular Weight | 256.38 g/mol |
IUPAC Name | oxiran-2-ylmethyl dodecanoate |
Standard InChI | InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3 |
Standard InChI Key | PTLZMJYQEBOHHM-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)OCC1CO1 |
Canonical SMILES | CCCCCCCCCCCC(=O)OCC1CO1 |
Introduction
Chemical Identity and Structure
Glycidyl laurate, also known as oxiran-2-ylmethyl dodecanoate, is an ester containing an epoxide ring that contributes to its chemical reactivity. The compound possesses several important identifiers that distinguish it in scientific and regulatory contexts.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 1984-77-6 |
Molecular Formula | C₁₅H₂₈O₃ |
Molecular Weight | 256.38 g/mol |
IUPAC Name | oxiran-2-ylmethyl dodecanoate |
Chemical Structure | Contains an epoxide ring and a laurate (C12) fatty acid chain |
InChI | InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3 |
InChIKey | PTLZMJYQEBOHHM-UHFFFAOYSA-N |
The compound is structurally characterized by an epoxide ring attached to a laurate moiety, creating a unique chemical entity with specific reactivity patterns. The epoxide (oxirane) ring is highly reactive due to its strained three-membered ring structure, making glycidyl laurate valuable in various chemical processes and applications . This structure enables ring-opening reactions that are fundamental to its application in polymer chemistry and materials development.
Common Synonyms
Glycidyl laurate is known by several alternative names in scientific literature and commercial contexts:
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Glycidyl dodecanoate
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Lauric acid glycidyl ester
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Dodecanoic acid, oxiranylmethyl ester
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1-Propanol, 2,3-epoxy-, laurate
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Lauric acid, 2,3-epoxypropyl ester
These synonyms reflect both the structural components (glycidyl/epoxy group and lauric acid) and the chemical relationship between the compound's constituent parts.
Physical and Chemical Properties
Glycidyl laurate exhibits distinctive physical and chemical properties that influence its behavior in various applications and analytical procedures.
Physical Properties
These properties demonstrate that glycidyl laurate is a relatively high-boiling compound with limited volatility at room temperature. Its LogP value indicates significant lipophilicity, which influences its solubility behavior and applications in various matrices .
Chemical Reactivity
The chemical reactivity of glycidyl laurate is primarily determined by its epoxide ring, which is highly reactive and capable of undergoing ring-opening reactions. This reactivity is exploited in polymer chemistry where glycidyl laurate serves as a precursor or modifier to enhance specific properties of materials, such as flexibility, adhesion, and resistance to chemicals and heat .
The compound can participate in:
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Ring-opening reactions with nucleophiles
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Polymerization processes
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Reactions catalyzed by acids, bases, or specific nucleophiles
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Modifications of materials to impart specific functionalities
These reactions are fundamental to the compound's applications in both research and industrial contexts, making it valuable in the development of specialized materials with tailored properties.
Synthesis Methods
Several methods have been reported for the synthesis of glycidyl laurate, with the most common approaches focusing on the reaction between lauric acid (or its derivatives) and glycidol or epichlorohydrin.
Analytical Detection Methods
Various analytical methods have been developed for the detection and quantification of glycidyl laurate, particularly in food and oil samples where its presence may be of concern.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS has emerged as the predominant analytical technique for detecting glycidyl laurate, especially in food matrices. A direct determination method using a single quadrupole mass spectrometer has been developed specifically for glycidyl esters of fatty acids in vegetable oils .
LC-MS Parameters for Glycidyl Laurate Analysis
Parameter | Specification |
---|---|
Instrument | LC-MS with single quadrupole detector |
Ionization | APCI+ (Atmospheric Pressure Chemical Ionization, positive mode) |
Column | 150 × 2.0 mm i.d., 3 µm Luna 3u PFP(2) 100 Å |
Mobile Phase | Formic acid in water (0.1%, A) and formic acid in acetonitrile (0.1%, B) |
Gradient | Linear gradient: increasing the concentration of B from 80 to 90% within 15 min, then within 2 min to 100% B, afterwards further 20 min at 100% B |
Flow Rate | 0.2 mL/min |
m/z [M+H]⁺ | 257.2 for glycidyl laurate |
Instrument LOD | 2 ng/mL |
Method LOD | 40 ng/g |
Instrument LOQ | 10 ng/mL |
Method LOQ | 200 ng/g |
This method demonstrates high sensitivity for glycidyl laurate detection, with a method limit of quantitation (LOQ) of 200 ng/g, making it suitable for regulatory and research purposes in food analysis .
Sample Preparation Methods
Effective sample preparation is crucial for accurate detection of glycidyl laurate. A validated work-up procedure for glycidyl esters in oil samples involves:
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Dissolving samples (750 mg) in pentane/diethyl ether (2 mL; 95/5, v/v)
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Adding labeled standards and equilibrating by stirring for 15 minutes
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Applying the solution onto a silica gel column (150 x 20 mm; 16 g of silica gel 60, 0.063-0.2 mm; containing 7% water)
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Stepwise elution with pentane/diethyl ether (250 mL; 95/5, v/v):
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Fraction 1: 150 mL waste
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Fraction 2: 100 mL glycidyl esters
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Evaporating the solvent under vacuum at 30°C and dissolving the residue in acetonitrile (1.5 mL)
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Using an aliquot (10 µL) of this solution for LC-MS analysis
This procedure has demonstrated good recovery rates and reproducibility for glycidyl laurate from various oil matrices.
Applications
Glycidyl laurate has diverse applications across multiple scientific and industrial domains, leveraging its unique chemical structure and reactivity.
Polymer Chemistry Applications
In polymer chemistry, glycidyl laurate serves as a valuable precursor and modifier due to its epoxide functionality. The compound is utilized to:
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Enhance flexibility, adhesion, and resistance properties of polymers and resins
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Study the kinetics and mechanisms of epoxy ring-opening reactions
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Fabricate novel materials with specific functionalities by incorporating the fatty acid moiety, which can impart characteristics like increased hydrophobicity
These applications contribute significantly to advancements in materials tailored for specific industrial uses, ranging from coatings to advanced composite materials.
Textile Industry Applications
In textile applications, glycidyl laurate has been used for imparting multifunctional properties to cotton fabrics. Research has demonstrated that treating cotton fabrics with glycidyl laurate (often in combination with other glycidyl esters like glycidyl palmitate) confers several beneficial properties:
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Hydrophobic character (water contact angle of 140° and absorption time of water droplets up to 170 minutes)
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Antifungal properties against cellulolytic fungi (Phanerochaete chrysosporium and Trichoderma viridae)
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Soil resistance and improved soil removal characteristics
The treatment protocol typically involves preparing an emulsion of glycidyl laurate (60 g/L) with a nonionic tenside at 70°C, followed by impregnation, pad squeezing, treatment with NaOH solution as a catalyst, and subsequent curing at elevated temperatures. This single finishing treatment represents an efficient approach to imparting multiple desired properties to cellulosic materials while reducing energy and water consumption .
Research Findings
Scientific research on glycidyl laurate has primarily focused on its detection in food products, its potential health implications, and its applications in materials science.
Detection in Food Products
Studies utilizing LC-MS methods have successfully detected and quantified glycidyl laurate in various food matrices. Recovery rates from spiked samples have demonstrated the reliability of these analytical methods:
Sample Type | Glycidyl Laurate Recovery (%) | Reference |
---|---|---|
Virgin olive oil | 103% | |
Cookies | 102% | |
RBWD canola oil | 116.2% (at LOQ concentration) |
These findings confirm that current analytical methods are capable of accurately detecting glycidyl laurate across different food matrices, which is essential for food safety monitoring .
Occurrence in Processed Oils
Research has shown that glycidyl laurate and other glycidyl esters are primarily formed during the refining of vegetable oils, particularly when exposed to high temperatures. Analysis of different oil types has revealed varying concentrations of glycidyl laurate:
These results suggest that the formation of glycidyl laurate is closely associated with oil processing conditions, with refined, bleached, and deodorized oils showing higher potential for containing these compounds .
Textile Treatment Effectiveness
Research on the application of glycidyl laurate in textile treatments has demonstrated significant improvements in fabric properties. Studies comparing treated and untreated cotton fabrics have shown:
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Dramatic increase in hydrophobicity (contact angle increased to 140° from essentially 0° for untreated cotton)
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Significant reduction in fungal degradation rates (lower weight loss under fungal exposure)
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Decreased soiling tendency with various soiling agents (coffee, red wine, green tea, cherry compote)
These findings demonstrate the practical effectiveness of glycidyl laurate as a multifunctional finishing agent for cellulosic textiles, offering a more sustainable approach to fabric treatment by achieving multiple beneficial properties through a single process.
Desired Concentration | Amount of Glycidyl Laurate |
---|---|
1 mg | 5 mg |
1 mM | 3.9005 mL |
5 mM | 0.7801 mL |
10 mM | 0.39 mL |
This table assists researchers in preparing solutions of appropriate concentration for experimental work .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume